N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-[(2-ethylpiperidin-1-yl)sulfonyl]benzamide
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Overview
Description
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-[(2-ethylpiperidin-1-yl)sulfonyl]benzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzamide core linked to a sulfonyl group and a piperidine ring, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-[(2-ethylpiperidin-1-yl)sulfonyl]benzamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Isoindoline Core: This involves the cyclization of an appropriate precursor to form the isoindoline ring.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced through sulfonation reactions, often using reagents like sulfonyl chlorides.
Attachment of the Piperidine Ring: The piperidine ring is attached via nucleophilic substitution reactions, using suitable piperidine derivatives.
Final Coupling: The final step involves coupling the benzamide core with the previously synthesized intermediates under controlled conditions, often using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-[(2-ethylpiperidin-1-yl)sulfonyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-[(2-ethylpiperidin-1-yl)sulfonyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Biological Research: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Pharmaceutical Development: It serves as a lead compound in the development of new drugs with improved efficacy and safety profiles.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-[(2-ethylpiperidin-1-yl)sulfonyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular interactions depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide
- N-(1,3-dioxo-1,3-dihydro-isoindol-2-ylmethyl)-N-(3-fluoro-phenyl)-benzamide
- N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(piperazin-1-yl)acetamide
Uniqueness
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-[(2-ethylpiperidin-1-yl)sulfonyl]benzamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its sulfonyl and piperidine moieties contribute to its distinct reactivity and potential therapeutic applications, setting it apart from other similar compounds.
Properties
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-4-(2-ethylpiperidin-1-yl)sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S/c1-2-16-5-3-4-12-25(16)31(29,30)17-9-6-14(7-10-17)20(26)23-15-8-11-18-19(13-15)22(28)24-21(18)27/h6-11,13,16H,2-5,12H2,1H3,(H,23,26)(H,24,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOWZQHICLLYGSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)C(=O)NC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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